molecular formula C14H14ClNO2S B2518616 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 338774-37-1

2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine

Cat. No.: B2518616
CAS No.: 338774-37-1
M. Wt: 295.78
InChI Key: LZZNMEGDROAFDA-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is a pyridine derivative featuring a chloro substituent at the 2-position, methyl groups at the 4- and 6-positions, and a (4-methylphenyl)sulfonyl (tosyl) group at the 3-position. The tosyl group enhances steric bulk and electron-withdrawing properties, influencing reactivity and physical characteristics.

Properties

IUPAC Name

2-chloro-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)16-14(13)15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZNMEGDROAFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium bicarbonate, and solvents such as ethanol and dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the preparation of more complex organic molecules. Its unique structure facilitates the creation of derivatives that may exhibit enhanced properties.

Biology

In biological research, 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is utilized to study enzyme inhibition and protein interactions . The sulfonyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their function.

Medicine

The compound has garnered attention for its potential in drug development . Its structural characteristics suggest possible applications in pharmacology for treating various diseases due to its biological activity.

Enzyme Inhibition

The sulfonyl group of the compound can inhibit enzymes by interacting with their active sites. Studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes involved in inflammation pathways .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) against various bacterial strains has been documented as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These findings suggest its potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Effects

In vitro studies demonstrate that the compound can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in stimulated macrophages, indicating its potential use in managing inflammatory diseases .

Case Studies

  • Enzyme Inhibition Study : A study published in the Journal of Medicinal Chemistry showed that derivatives of pyridine compounds, including this one, exhibited promising results in inhibiting COX enzymes critical for inflammation .
  • Antimicrobial Evaluation : A comparative study indicated that this compound exhibited synergistic effects when combined with ciprofloxacin against resistant bacterial strains, enhancing its efficacy .
  • Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine involves its interaction with molecular targets through its functional groups. The chlorine and sulfonyl groups can form bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine (sc-307422)
  • Key Difference : Replaces the (4-methylphenyl)sulfonyl group with a methylsulfonyl group.
  • However, the absence of the aromatic ring reduces π-π stacking interactions, which may lower melting points compared to tosyl-containing analogues .
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine (CAS 478245-31-7)
  • Key Difference: Substitutes the 2-chloro group with a piperidino group.
  • Impact: The piperidino group is electron-donating and bulky, altering electronic density on the pyridine ring. This substitution likely increases basicity and steric hindrance, affecting reactivity in nucleophilic substitution reactions .
4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)
  • Key Difference : Incorporates a sulfonamide-linked tosyl group and additional aromatic rings.
  • Impact: The sulfonamide moiety introduces hydrogen-bonding capacity (NH stretches at ~3089 cm⁻¹ in IR), differentiating it from the target compound’s sulfonyl group. This structural feature enhances polarity and may increase melting points (223–225°C) compared to non-sulfonamide analogues .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine Not reported Not reported Tosyl, Cl, CH₃
3-(4-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine (3g) 260–261 90 Tosyl, indolyl, thiazolyl
2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine Not reported Not reported Methylsulfonyl, Cl, CH₃
5a 223–225 80 Tosyl, sulfonamide, pyridyl

Analysis :

  • Tosyl-containing compounds (e.g., 3g) exhibit higher melting points (>230°C) due to increased molecular weight and intermolecular interactions (e.g., SO₂ dipole-dipole forces). The target compound’s melting point is expected to align with this trend.
  • Lower yields in sulfonamide derivatives (e.g., 5a, 80%) versus tosylated heterocycles (e.g., 3g, 90%) suggest steric and electronic challenges in sulfonamide synthesis .

Spectral Characteristics

Infrared (IR) Spectroscopy
  • Tosyl Group : SO₂ asymmetric and symmetric stretches appear at ~1332 cm⁻¹ and ~1160 cm⁻¹, respectively, in all tosyl-containing compounds .
  • Sulfonamide vs. Sulfonyl : Sulfonamides (e.g., 5a) show additional NH stretches (~3089 cm⁻¹), absent in the target compound .
NMR Spectroscopy
  • Tosyl Methyl Protons : Resonate at δ ~2.26 ppm (singlet) in both ¹H NMR and ¹³C NMR .
  • Chloro Substituent: In the target compound, the 2-chloro group deshields adjacent pyridine protons, likely causing downfield shifts compared to non-chlorinated analogues (e.g., CAS 478245-31-7) .

Biological Activity

2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine is an organic compound with significant potential in biological applications. It has garnered interest due to its unique structural features, which include a chloro group and a sulfonyl moiety attached to a pyridine ring. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • CAS Number : 338774-37-1

The compound's structure allows for various interactions with biological molecules, making it a candidate for studies in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfonyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their function.
  • Protein Interaction : The compound may alter protein conformation or function through binding interactions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has identified the antimicrobial potential of this compound. For instance, it has been evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results indicate that it possesses significant antibacterial properties.

Pathogen MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

This data suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in stimulated macrophages. This indicates its potential use in managing inflammatory diseases.

Case Studies

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds, including this compound, showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
  • Antimicrobial Evaluation : In a comparative study, this compound was tested alongside known antibiotics. It exhibited synergistic effects when combined with ciprofloxacin against resistant strains of bacteria, enhancing its efficacy .
  • Pharmacokinetic Profile : An investigation into the pharmacokinetics revealed that the compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development .

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